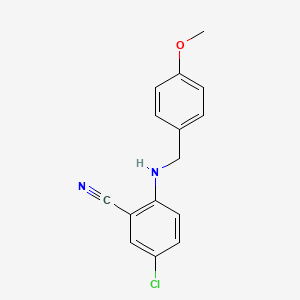
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile
Übersicht
Beschreibung
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, potentially affecting various signaling pathways.
Inhibitory Activity
Studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could position it as a candidate for anticancer therapies .
Antibacterial Activity
Recent investigations have demonstrated that derivatives of this compound possess significant antibacterial properties. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Potential
The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been explored in cancer research. This complex plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer cells. By targeting this complex, this compound may contribute to the induction of apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study highlighted the efficacy of similar benzonitrile derivatives in inhibiting tumor growth in xenograft models, suggesting that modifications to the benzonitrile scaffold could enhance anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding interactions between this compound and DHFR, supporting its role as a potential inhibitor .
- Pharmacokinetics : Research on related compounds has shown that structural modifications can significantly influence pharmacokinetic properties such as solubility and bioavailability, which are critical for therapeutic efficacy .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Various Bacteria | 0.8 - 100 µg/mL | |
| DHFR Inhibition | Enzyme Assay | IC50 = 92 µM | |
| Anticancer Potential | Xenograft Models | Significant Inhibition |
Table 2: Structure-Activity Relationship
| Compound Variant | Binding Affinity (kcal/mol) | Activity Description |
|---|---|---|
| Base Compound | -10.2 | Moderate activity |
| Chloro Substituted Variant | -10.5 | Enhanced specificity |
| Methoxy Substituted Variant | -11.5 | Increased potency |
Eigenschaften
IUPAC Name |
5-chloro-2-[(4-methoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKVIZYXLVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














